molecular formula C16H12N4O5 B2394436 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide CAS No. 899946-19-1

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2394436
CAS No.: 899946-19-1
M. Wt: 340.295
InChI Key: CDAPPLHMSAURAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide is a synthetic organic compound that features a pyridazine ring fused with a furan ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Furan Ring Introduction: The furan ring is introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.

    Acetamide Group Addition: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Nitration: The nitrophenyl group is added via a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Biology: It can be used as a probe to study biological pathways and enzyme interactions.

    Material Science: Its unique electronic properties may make it useful in the development of new materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(propan-2-yl)acetamide
  • Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate

Uniqueness

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide is unique due to its combination of a pyridazine ring, a furan ring, and a nitrophenyl acetamide group. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c21-15(17-11-3-5-12(6-4-11)20(23)24)10-19-16(22)8-7-13(18-19)14-2-1-9-25-14/h1-9H,10H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAPPLHMSAURAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.